molecular formula C20H28N2S B14504874 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline CAS No. 64650-19-7

3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline

Cat. No.: B14504874
CAS No.: 64650-19-7
M. Wt: 328.5 g/mol
InChI Key: IWAVUHADUITPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a sulfanyl group and another diethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline typically involves the reaction of 4-(diethylamino)benzenethiol with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)benzenethiol
  • N,N-Diethylaniline
  • 4-(Diethylamino)phenyl sulfide

Uniqueness

3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline is unique due to the combination of the diethylamino and sulfanyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

64650-19-7

Molecular Formula

C20H28N2S

Molecular Weight

328.5 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]sulfanyl-N,N-diethylaniline

InChI

InChI=1S/C20H28N2S/c1-5-21(6-2)17-12-14-19(15-13-17)23-20-11-9-10-18(16-20)22(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

IWAVUHADUITPSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)SC2=CC=CC(=C2)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.